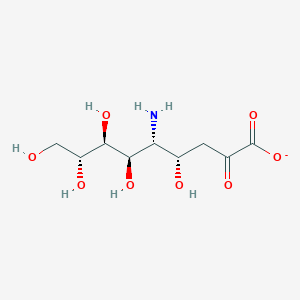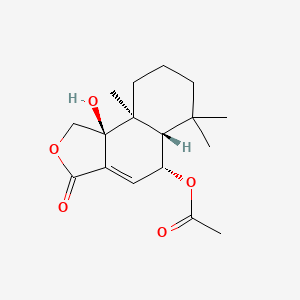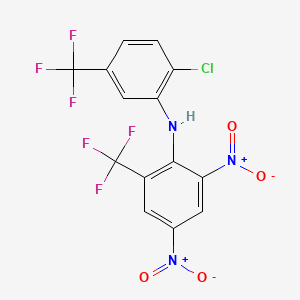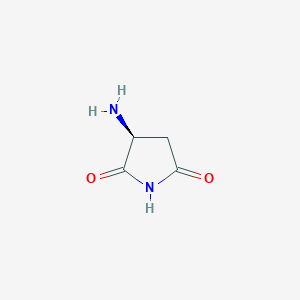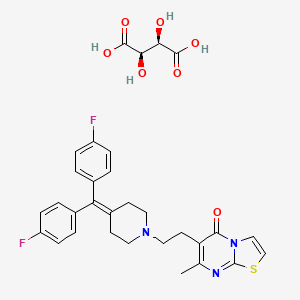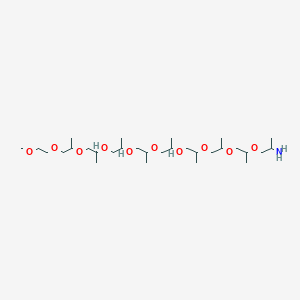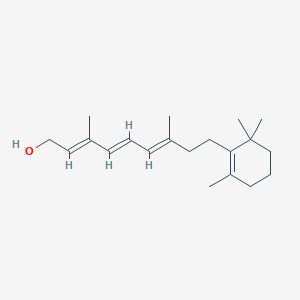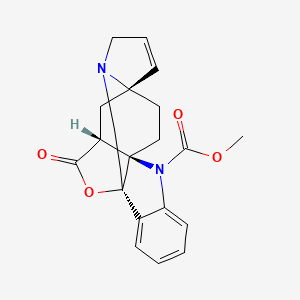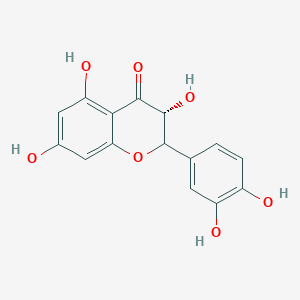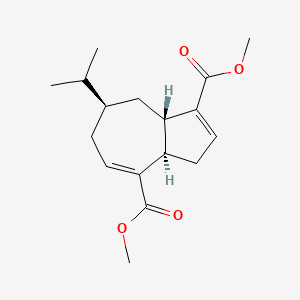
dimethyl (3aR,7R,8aS)-7-isopropyl-3,3a,6,7,8,8a-hexahydroazulene-1,4-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
dimethyl (3aR,7R,8aS)-7-isopropyl-3,3a,6,7,8,8a-hexahydroazulene-1,4-dicarboxylate is a natural product found in Persicaria viscosa and Persicaria lapathifolia with data available.
Aplicaciones Científicas De Investigación
Azulene Synthesis
Research by Kuroda et al. (1998) involved the thermolysis of certain derivatives under catalytic dehydrogenation conditions, leading to the formation of dimethyl azulene dicarboxylates. This study contributes to the understanding of azulene synthesis, a significant area in organic chemistry research (Kuroda et al., 1998).
Chemical Rearrangements
Bernhard et al. (1985) demonstrated that dimethyl heptalene dicarboxylates undergo rearrangements at high temperatures, yielding 1,3-dicarboxylates. This research is pivotal in understanding the thermal reactions and stability of these compounds (Bernhard et al., 1985).
Enantioselective Synthesis
Bernhard et al. (1985) also showed that dimethyl heptalenes can be resolved into enantiomeres using optically active primary or secondary amines. This finding is important for the enantioselective synthesis of complex organic molecules (Bernhard et al., 1985).
Medicinal Chemistry Applications
Yamamoto et al. (1999) explored the synthesis of specific compounds utilizing derivatives of dimethyl azulene for potential medicinal applications, demonstrating the relevance of these compounds in drug synthesis and pharmacology (Yamamoto et al., 1999).
Anti-Bacterial Properties
Datta et al. (2007) isolated new sesquiterpenes from the chloroform extract of Polygonum viscosum, exhibiting significant anti-bacterial properties against drug-resistant bacteria, highlighting the potential of these compounds in developing new antibacterial agents (Datta et al., 2007).
Propiedades
Fórmula molecular |
C17H24O4 |
|---|---|
Peso molecular |
292.4 g/mol |
Nombre IUPAC |
dimethyl (3aR,7R,8aS)-7-propan-2-yl-3,3a,6,7,8,8a-hexahydroazulene-1,4-dicarboxylate |
InChI |
InChI=1S/C17H24O4/c1-10(2)11-5-6-13(16(18)20-3)12-7-8-14(15(12)9-11)17(19)21-4/h6,8,10-12,15H,5,7,9H2,1-4H3/t11-,12+,15+/m1/s1 |
Clave InChI |
PGWDGWLUCSHIJA-XUJVJEKNSA-N |
SMILES isomérico |
CC(C)[C@@H]1CC=C([C@@H]2CC=C([C@H]2C1)C(=O)OC)C(=O)OC |
SMILES canónico |
CC(C)C1CC=C(C2CC=C(C2C1)C(=O)OC)C(=O)OC |
Sinónimos |
1,4-dimethoxycarbonyl-7-(1-methylethyl)- 3,3a,6,7,8,8a-hexahydroazulene viscoazucine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


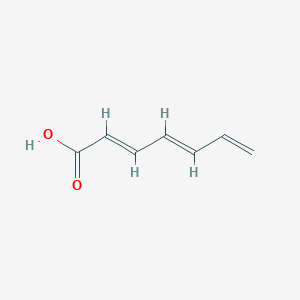

![(3Z,3aS,5aR,9aS,9bS)-3a,6,6,9a-tetramethyl-3-[(3E,5E,8E)-6-methyl-7,10-dioxoundeca-3,5,8-trien-2-ylidene]-4,5,5a,8,9,9b-hexahydro-1H-cyclopenta[a]naphthalene-2,7-dione](/img/structure/B1253966.png)

